7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a key target in cancer research .
Mode of Action
This compound: interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by This compound . The suppression of this pathway leads to downstream effects such as the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins in cells .
Pharmacokinetics
The ADME properties of This compound Its potent antiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The action of This compound leads to molecular and cellular effects such as the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
Related [1,2,4]triazolo[1,5-a]pyrimidine compounds have been used to design anticancer agents . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
While specific cellular effects of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine are not documented, related compounds have shown significant antiproliferative activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exhibit inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These compounds can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not documented. The effects of related compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Related compounds could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-chloro-6-methoxypyrimidine under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound is structurally similar but lacks the methoxy group at the 2-position.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This derivative has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
Uniqueness
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. These functional groups can be modified to create a wide range of derivatives with potentially diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLOAXOKOQAZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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